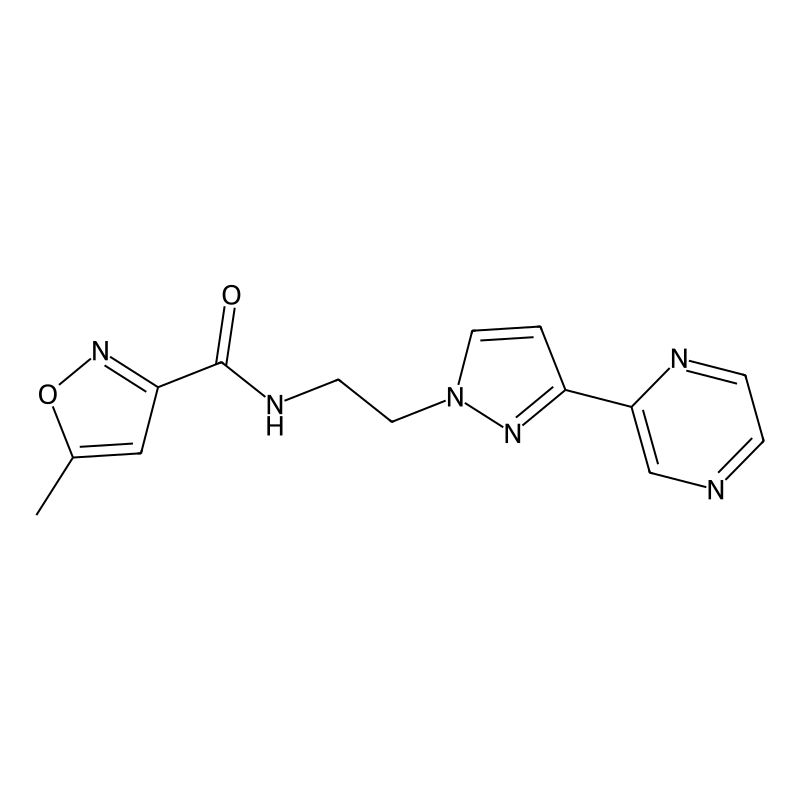5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique structural features, which include an isoxazole ring, a pyrazole moiety, and a pyrazine group. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 298.30 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry .
- Oxidation: This process can introduce additional functional groups or modify existing ones.
- Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
- Reducing Agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Dichloromethane, ethanol, and various bases for substitution reactions.
Reaction conditions typically involve controlled temperatures and catalysts to enhance reaction rates .
5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide exhibits promising biological activity, particularly in pharmacological contexts. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary based on the specific application, indicating its potential use in therapeutic settings .
The synthesis of 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions:
- Preparation of the Isoxazole Ring: This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Pyrazole Moiety: The pyrazole group is introduced via nucleophilic substitution reactions.
- Formation of the Pyrazine Group: This step may involve condensation reactions with suitable reagents .
Industrial production methods may optimize these synthetic routes for higher yield and purity, potentially utilizing techniques such as continuous flow chemistry and automated synthesis.
Due to its unique structure and biological activity, 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide has potential applications in:
- Medicinal Chemistry: As a lead compound for drug development targeting specific diseases.
- Biological Research: To study enzyme interactions and cellular pathways.
Its versatility makes it a candidate for further exploration in pharmacological studies .
Interaction studies involving 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide focus on its binding affinity to various biological targets. These studies aim to elucidate how the compound influences specific biochemical pathways and cellular responses. Understanding these interactions is crucial for determining its therapeutic potential and optimizing its efficacy in drug design .
Several compounds exhibit structural similarities to 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide:
| Compound Name | Structural Features |
|---|---|
| 5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide | Contains imidazole instead of pyrazole |
| 5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide | Features a methylated pyrazole group |
| 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide | Includes a methylated pyrazine moiety |
Uniqueness
What distinguishes 5-methyl-N-(2-(3-(pyrazin-2-y)-1H-pyrazol -1 -yl) ethyl)isoxazole -3-carboxamide from these similar compounds is its specific combination of functional groups and ring structures. This unique arrangement confers distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .








